molecular formula C6H10N4O B13633757 2-(4-Amino-1h-pyrazol-1-yl)propanamide

2-(4-Amino-1h-pyrazol-1-yl)propanamide

Cat. No.: B13633757
M. Wt: 154.17 g/mol
InChI Key: DYZUQPNFEUVXMP-UHFFFAOYSA-N
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Description

2-(4-Amino-1h-pyrazol-1-yl)propanamide is a chemical compound with the molecular formula C6H10N4O. It features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Amino-1h-pyrazol-1-yl)propanamide typically involves the reaction of 4-amino-1H-pyrazole with propanoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Amino-1h-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-Amino-1h-pyrazol-1-yl)propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Amino-1h-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The compound’s interaction with molecular pathways, such as the p38 MAPK pathway, is also of significant interest in medicinal research .

Comparison with Similar Compounds

    3-Amino-1H-pyrazole: Another pyrazole derivative with similar structural properties.

    4-Amino-1H-pyrazole: A closely related compound with an amino group at a different position on the pyrazole ring.

    5-Amino-1H-pyrazole: Another isomer with the amino group at the 5-position

Uniqueness: 2-(4-Amino-1h-pyrazol-1-yl)propanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications set it apart from other similar compounds .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

2-(4-aminopyrazol-1-yl)propanamide

InChI

InChI=1S/C6H10N4O/c1-4(6(8)11)10-3-5(7)2-9-10/h2-4H,7H2,1H3,(H2,8,11)

InChI Key

DYZUQPNFEUVXMP-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N)N1C=C(C=N1)N

Origin of Product

United States

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